6-diazo-5-oxo-L-norleucine

Descripción

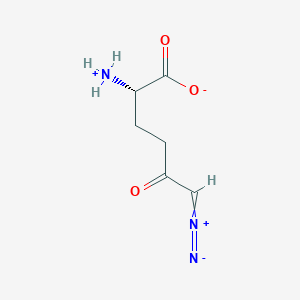

Structure

2D Structure

Propiedades

IUPAC Name |

(2S)-2-amino-6-diazo-5-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c7-5(6(11)12)2-1-4(10)3-9-8/h3,5H,1-2,7H2,(H,11,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWQAMGASJSUIP-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)C=[N+]=[N-])C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)C=[N+]=[N-])[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501028846 | |

| Record name | Diazooxonorleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157-03-9 | |

| Record name | 6-Diazo-5-oxo-L-norleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diazooxonorleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000157039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diazooxonorleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-Amino-6-diazo-5-oxocaproic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-DIAZO-5-OXO-L-NORLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03J0H273KZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action of 6 Diazo 5 Oxo L Norleucine

Enzymatic Inhibition Profile

6-Diazo-5-oxo-L-norleucine (DON) is a naturally occurring broad-spectrum antagonist of the amino acid glutamine. wikipedia.orgdrugbank.com Originally isolated from a strain of Streptomyces, it has garnered significant interest for its potent antitumor properties. wikipedia.org Its mechanism of action is centered on its ability to mimic glutamine, allowing it to interact with and inhibit a wide array of enzymes that utilize glutamine as a substrate. nih.govasm.org This inhibitory action disrupts critical metabolic pathways essential for rapidly proliferating cells, such as cancer cells. nih.govnih.gov

Mechanism-Based Irreversible Inhibition

DON acts as a mechanism-based inhibitor, meaning it is converted into a reactive species by its target enzyme, which then leads to the enzyme's irreversible inactivation. nih.gov This process typically involves a two-step mechanism. Initially, DON binds to the glutamine-binding site of the enzyme. Subsequently, the enzyme's catalytic machinery processes the diazo group of DON, leading to the formation of a highly reactive intermediate that covalently modifies the enzyme, rendering it permanently inactive. nih.govasm.org This irreversible inhibition is a key feature of DON's potent and long-lasting effects on cellular metabolism. asm.orgmedchemexpress.com

Competitive Binding at Glutamine Active Sites

Due to its structural similarity to glutamine, DON competitively binds to the active sites of glutamine-utilizing enzymes. nih.govasm.org This initial binding step is a crucial prerequisite for its subsequent irreversible inhibition. By occupying the same binding pocket as glutamine, DON effectively blocks the natural substrate from accessing the enzyme's catalytic machinery. albany.edu Studies have shown that the presence of glutamine can protect enzymes from inhibition by DON, confirming the competitive nature of this initial interaction. nih.gov

Covalent Adduct Formation (Alkylation)

The irreversible nature of DON's inhibitory activity stems from the formation of a stable covalent bond with the target enzyme, a process known as alkylation. wikipedia.orgalbany.edu After binding to the active site, the diazo group of DON is activated, leading to the release of dinitrogen gas and the generation of a reactive electrophilic species. acs.org This electrophile then reacts with a nucleophilic residue within the enzyme's active site, forming a covalent adduct. wikipedia.orgacs.org This alkylation permanently modifies the enzyme's structure and function, leading to its inactivation. albany.edu

Specific Target Enzymes and Their Inhibition Kinetics

DON's broad activity is a result of its ability to inhibit a wide range of glutamine-dependent enzymes that are crucial for various metabolic pathways, including nucleotide synthesis, amino acid synthesis, and energy production. nih.gov

Glutaminase (B10826351) (GLS) Inhibition

Glutaminase is a key enzyme that catalyzes the conversion of glutamine to glutamate (B1630785). medchemexpress.com This reaction is a critical step in glutaminolysis, a metabolic pathway that provides cancer cells with essential building blocks and energy. google.com DON is a known inhibitor of glutaminase, with reported Ki values in the low micromolar range. caymanchem.comrndsystems.com By inhibiting glutaminase, DON disrupts the production of glutamate, which can have downstream effects on the tricarboxylic acid (TCA) cycle and cellular redox balance. albany.edu

The inhibition of human kidney-type glutaminase (KGA) by DON has been structurally characterized, providing insights into the mechanism of inactivation. caymanchem.comfunakoshi.co.jp

Glutamine Amidotransferases

Glutamine amidotransferases are a large family of enzymes that utilize the amide group of glutamine to synthesize a variety of essential biomolecules, including purines, pyrimidines, and amino acids. nih.govaacrjournals.org DON is a potent inhibitor of several glutamine amidotransferases, thereby disrupting these critical biosynthetic pathways. nih.govgoogle.com

One notable target is gamma-glutamyl transpeptidase (GGT) . Kinetic studies have shown that DON is an irreversible inhibitor of human GGT1, with a second-order rate constant of inactivation of 0.052 mM⁻¹min⁻¹ and a Ki of 2.7 ± 0.7 mM. nih.gov Structural analysis of the DON-inhibited hGGT1 revealed a novel inactivation mechanism involving the formation of a six-membered ring through two covalent bonds between DON and the enzyme. nih.govosti.gov

Other glutamine amidotransferases inhibited by DON include enzymes involved in de novo purine (B94841) and pyrimidine (B1678525) synthesis, such as carbamoyl (B1232498) phosphate (B84403) synthase and cytidine (B196190) triphosphate synthase (CTPS) . nih.govfunakoshi.co.jpscientificlabs.co.uk The inhibition of these enzymes by DON contributes to its cytotoxic effects by depleting the building blocks necessary for DNA and RNA synthesis. google.com

Table of Research Findings on this compound Inhibition

| Enzyme | Organism/Tissue | Inhibition Type | Ki Value | Key Findings |

| Glutaminase (GLS) | - | Irreversible | 6 µM caymanchem.comrndsystems.com | Inhibits the conversion of glutamine to glutamate. albany.edu |

| Gamma-Glutamyl Transpeptidase 1 (hGGT1) | Human | Irreversible | 2.7 ± 0.7 mM nih.gov | Inactivation involves the formation of a unique six-membered ring structure with the enzyme. nih.gov |

| Glutamine Amidotransferases | Various | Irreversible | - | Broadly inhibits enzymes involved in purine, pyrimidine, and amino acid synthesis. nih.gov |

| System B⁰⁺ Transporter | Xenopus laevis oocytes | Competitive | 0.065 mM (Km for DON uptake) nih.gov | DON and glutamine share the same transport system. nih.gov |

Inhibition of Enzymes in De Novo Purine Synthesis

This compound is a potent inhibitor of de novo purine synthesis, a fundamental process for producing the building blocks of DNA and RNA. nih.govgoogle.com As a glutamine analog, DON targets and irreversibly inactivates several glutamine-utilizing enzymes within this pathway. nih.govjhu.edu

One of the key enzymes inhibited by DON is formylglycinamide ribonucleotide (FGAR) amidotransferase (FGAR-AT). acs.org This enzyme catalyzes the conversion of FGAR to formylglycinamidine ribonucleotide (FGAM), a critical step in the purine ring assembly. acs.org Inhibition of FGAR-AT by DON leads to a significant accumulation of the substrate FGAR in tumors, serving as a biomarker for the compound's activity. acs.org Another crucial enzyme in this pathway targeted by DON is amidophosphoribosyltransferase (PRPP amidotransferase), which is involved in the initial committed step of purine synthesis. jhu.eduresearchgate.net By blocking these enzymes, DON effectively halts the production of purine nucleotides. aacrjournals.org

Table 1: Inhibition of De Novo Purine Synthesis Enzymes by this compound

| Enzyme | Function in Pathway | Consequence of Inhibition |

|---|---|---|

| Amidophosphoribosyltransferase (PRPP amidotransferase) | Catalyzes the initial committed step in de novo purine synthesis. | Blocks the entire purine synthesis pathway from the start. |

| Formylglycinamide Ribonucleotide Amidotransferase (FGAR-AT) | Converts FGAR to FGAM using glutamine as a nitrogen donor. acs.org | Halts purine ring formation, leading to accumulation of FGAR. acs.org |

Inhibition of Enzymes in De Novo Pyrimidine Synthesis

The de novo synthesis of pyrimidines is another essential metabolic pathway that is significantly disrupted by this compound. nih.gov This pathway is responsible for producing pyrimidine nucleotides, which are vital for nucleic acid synthesis. DON's inhibitory action targets the glutamine-dependent enzymes that are integral to this process. jhu.edu

A primary target of DON in this pathway is Carbamoyl Phosphate Synthetase II (CPSII), which is part of the multifunctional enzyme known as CAD. jhu.eduresearchgate.net CPSII catalyzes the first and rate-limiting step in pyrimidine biosynthesis, using glutamine to produce carbamoyl phosphate. jhu.edud-nb.info Another critical enzyme inhibited by DON is Cytidine Triphosphate (CTP) Synthase, which is responsible for the amination of Uridine (B1682114) Triphosphate (UTP) to form CTP, a reaction that also depends on glutamine. aacrjournals.orgplos.orgsigmaaldrich.com The concentrations of DON required to inhibit CTP synthesis are approximately ten times higher than those needed to completely block de novo purine nucleotide biosynthesis. aacrjournals.org

Table 2: Inhibition of De Novo Pyrimidine Synthesis Enzymes by this compound

| Enzyme | Function in Pathway | Consequence of Inhibition |

|---|---|---|

| Carbamoyl Phosphate Synthetase II (CPSII) | Catalyzes the initial, rate-limiting step, producing carbamoyl phosphate. jhu.edu | Blocks the entire pyrimidine synthesis pathway. jhu.edu |

| Cytidine Triphosphate Synthase (CTPS) | Catalyzes the final step, converting UTP to CTP. plos.orgmdpi.com | Prevents the formation of CTP, a necessary component for RNA and DNA. plos.org |

Inhibition of Coenzyme Synthesis Enzymes

The biosynthesis of essential coenzymes is also susceptible to inhibition by this compound. These coenzymes play vital roles in cellular redox reactions and energy metabolism. DON's mechanism as a glutamine antagonist extends to the enzymes in these pathways that require glutamine as a nitrogen donor. nih.gov

One such enzyme is GMP (Guanosine Monophosphate) Synthetase, which is involved in the de novo synthesis of guanine (B1146940) nucleotides. jhu.eduresearchgate.net This enzyme uses the amide group of glutamine to convert Xanthosine (B1684192) Monophosphate (XMP) to GMP. Another target is NAD (Nicotinamide Adenine (B156593) Dinucleotide) Synthetase, which catalyzes the final step in the biosynthesis of NAD, a crucial coenzyme in metabolic redox reactions. researchgate.netaacrjournals.org By inhibiting these enzymes, DON disrupts not only nucleotide metabolism but also the cell's capacity for energy production and redox balance. nih.govaacrjournals.org

Table 3: Inhibition of Coenzyme Synthesis Enzymes by this compound

| Enzyme | Function in Pathway | Consequence of Inhibition |

|---|---|---|

| GMP Synthetase | Converts XMP to GMP, a precursor for guanine nucleotides. researchgate.net | Impedes the synthesis of guanine nucleotides, affecting DNA, RNA, and GTP production. |

| NAD Synthetase | Catalyzes the amidation of nicotinic acid adenine dinucleotide to form NAD. researchgate.netaacrjournals.org | Disrupts the synthesis of NAD, impacting cellular redox reactions and energy metabolism. aacrjournals.org |

Inhibition of Amino Acid Synthesis Enzymes

This compound (DON) interferes with the synthesis of certain amino acids by inhibiting glutamine-dependent enzymes. nih.govresearchgate.net As a structural analog of glutamine, DON binds to the active sites of these enzymes, leading to their irreversible inactivation. nih.gov This disruption of amino acid metabolism is a key aspect of its biological activity. chemimpex.com

The most prominent target in this category is Asparagine Synthetase (ASNS), which catalyzes the synthesis of asparagine from aspartate, using glutamine as the nitrogen donor. researchgate.netmdpi.comresearchgate.net The inhibition of ASNS by DON can lead to asparagine depletion, which is particularly effective against cells that have a high demand for this amino acid. mdpi.comresearchgate.net

Table 4: Inhibition of Amino Acid Synthesis Enzymes by this compound

| Enzyme | Function in Pathway | Consequence of Inhibition |

|---|---|---|

| Asparagine Synthetase (ASNS) | Synthesizes asparagine from aspartate and glutamine. researchgate.netresearchgate.net | Depletes cellular asparagine levels, impacting protein synthesis and cell survival. mdpi.com |

Inhibition of Hexosamine Production Enzymes

The hexosamine biosynthesis pathway (HBP) is a critical metabolic route that utilizes glucose and glutamine to produce uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a vital substrate for glycosylation reactions. jci.orgmdpi.com this compound effectively inhibits this pathway by targeting its rate-limiting enzyme. nih.govoup.com

The primary enzyme inhibited by DON in this pathway is Glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT). jci.orgoup.comalbany.edu GFAT catalyzes the first committed step of the HBP, transferring the amide group from glutamine to fructose-6-phosphate to form glucosamine-6-phosphate. jci.orgoup.com By irreversibly binding to and inhibiting GFAT, DON blocks the flux of glucose through the hexosamine pathway. aacrjournals.orgoup.com This inhibition reduces the production of UDP-GlcNAc, which in turn can affect protein glycosylation and induce cellular stress. jci.org Studies have shown that inhibiting the HBP with DON can lead to decreased cell proliferation and can sensitize cancer cells to other therapies. aacrjournals.orgjci.org

Table 5: Inhibition of Hexosamine Production Enzymes by this compound

| Enzyme | Function in Pathway | Consequence of Inhibition |

|---|---|---|

| Glutamine:fructose-6-phosphate amidotransferase (GFAT) | Catalyzes the first and rate-limiting step of the hexosamine biosynthesis pathway. jci.orgoup.com | Blocks the synthesis of UDP-GlcNAc, impacting protein glycosylation and cellular signaling. jci.org |

Cytidine Triphosphate Synthase (CTPS) Inhibition

Cytidine triphosphate (CTP) synthase (CTPS) is a key enzyme in the de novo biosynthesis of pyrimidine nucleotides and a significant target of this compound (DON). plos.orgmdpi.comcaymanchem.com This enzyme catalyzes the ATP-dependent amination of uridine triphosphate (UTP) to form CTP, utilizing glutamine as the nitrogen donor. sigmaaldrich.commdpi.com The reaction occurs in two main domains: a glutaminase (GAT) domain that hydrolyzes glutamine to release ammonia, and a synthase domain where UTP is aminated. mdpi.com

Asparagine Synthetase (ASNS) Inhibition and Adaptive Responses

Asparagine synthetase (ASNS) is a crucial enzyme that catalyzes the ATP-dependent synthesis of the non-essential amino acid L-asparagine from L-aspartate and L-glutamine. researchgate.net this compound (DON) is a known inhibitor of ASNS, functioning as a glutamine analog that binds to the enzyme's glutaminase domain. researchgate.netmdpi.comgoogle.com High-resolution crystal structures of human ASNS in complex with DON have elucidated the specific molecular interactions that lead to this inhibition. pdbj.org

The inhibition of ASNS by DON can lead to a depletion of intracellular asparagine. mdpi.com This is particularly relevant in the context of cancer therapy, as some tumor cells exhibit an elevated dependence on asparagine. pdbj.org However, cells can develop adaptive responses to ASNS inhibition. One such response is the upregulation of ASNS expression. researchgate.net For instance, in studies with glioblastoma cells, combined treatment with L-asparaginase (which depletes extracellular asparagine) and DON resulted in an increased expression of ASNS mRNA. researchgate.net This suggests a compensatory mechanism where cells attempt to overcome the enzymatic blockade by synthesizing more of the enzyme. Overcoming such adaptive resistance is a key challenge, and strategies combining DON with other agents, such as L-asparaginase, have shown synergistic effects in inhibiting cancer cell growth by targeting both extracellular and intracellular asparagine sources. mdpi.comresearchgate.net

Impact of 6 Diazo 5 Oxo L Norleucine on Cellular Metabolic Pathways

Broad Perturbation of Glutamine Metabolism

6-Diazo-5-oxo-L-norleucine is a potent and broad inhibitor of glutamine-dependent enzymes. nih.gov Its mechanism of action involves binding to the glutamine active site of these enzymes, followed by the formation of a covalent adduct, which leads to irreversible inhibition. nih.gov This inhibitory action is not limited to a single enzyme but extends to a wide array of metabolic pathways that are critically dependent on glutamine.

The primary role of glutamine in cellular metabolism is multifaceted. It serves as a key nitrogen donor for the synthesis of numerous biomolecules, a carbon source for energy production, and a crucial component in maintaining cellular redox balance. researchgate.netaacrjournals.org DON's interference with glutamine utilization disrupts these fundamental processes. The enzymes targeted by DON include glutaminases and various glutamine amidotransferases, which are involved in the synthesis of nucleotides, amino acids, and hexosamines. nih.govnih.gov By broadly targeting these enzymes, DON induces a state of glutamine starvation within the cell, even in the presence of extracellular glutamine.

The extensive impact of DON on glutamine metabolism is highlighted by its ability to inhibit glutaminase (B10826351) at low micromolar concentrations. nih.gov Glutaminase catalyzes the hydrolysis of glutamine to glutamate (B1630785) and ammonia, a process known as glutaminolysis, which is a critical pathway for energy and nitrogen metabolism in many rapidly proliferating cells. researchgate.net Furthermore, DON's inhibition of glutamine amidotransferases disrupts the synthesis of a wide range of essential molecules, underscoring the compound's pervasive effect on cellular metabolic homeostasis. nih.govnih.gov

| Enzyme Class | Metabolic Pathway | Effect of DON |

|---|---|---|

| Glutaminases | Glutaminolysis | Inhibition of glutamine to glutamate conversion |

| Glutamine Amidotransferases | Nucleotide, amino acid, and hexosamine biosynthesis | Broad inhibition of nitrogen transfer reactions |

Disruption of Nucleotide Biosynthesis

The synthesis of nucleotides, the building blocks of DNA and RNA, is highly dependent on glutamine as a nitrogen donor. DON's ability to antagonize glutamine metabolism leads to a significant disruption of both purine (B94841) and pyrimidine (B1678525) biosynthesis. nih.gov

The de novo synthesis of purine nucleotides is a multi-step pathway that relies on glutamine for the donation of two nitrogen atoms to the purine ring. mdpi.com this compound has been shown to inhibit several key enzymes in this pathway. nih.govjhu.edu These enzymes, which belong to the glutamine amidotransferase family, are responsible for catalyzing the transfer of the amide group from glutamine to their respective substrates.

The enzymes in the de novo purine biosynthesis pathway targeted by DON include:

Phosphoribosyl pyrophosphate (PRPP) amidotransferase : This enzyme catalyzes the first committed step of purine biosynthesis. jhu.edu

Formylglycinamide ribonucleotide (FGAR) amidotransferase : This enzyme is involved in a later step of the pathway. jhu.edu

Guanosine (B1672433) monophosphate (GMP) synthetase : This enzyme catalyzes the conversion of xanthosine (B1684192) monophosphate (XMP) to GMP, a crucial step in the formation of guanine (B1146940) nucleotides. nih.gov

By inhibiting these enzymes, DON effectively blocks the de novo synthesis of purine nucleotides, leading to a depletion of the cellular pools of adenosine (B11128) and guanosine phosphates. nih.govnih.gov This, in turn, can impair DNA and RNA synthesis, ultimately affecting cell proliferation and survival. wikipedia.org

| Enzyme | Step in Purine Biosynthesis | Consequence of DON Inhibition |

|---|---|---|

| PRPP amidotransferase | First committed step | Blockade of the entire de novo pathway |

| FGAR amidotransferase | Intermediate step | Accumulation of upstream intermediates |

| GMP synthetase | Conversion of XMP to GMP | Depletion of guanine nucleotides |

Similar to purine synthesis, the de novo synthesis of pyrimidine nucleotides also requires glutamine as a nitrogen donor. jhu.edu DON has been demonstrated to interfere with this pathway by inhibiting key glutamine-utilizing enzymes.

The primary targets of DON in the pyrimidine biosynthesis pathway are:

Carbamoyl (B1232498) phosphate (B84403) synthetase II (CPSII) : This enzyme catalyzes the first step of pyrimidine synthesis in the cytoplasm, using the amide of glutamine to produce carbamoyl phosphate. nih.govjhu.edu

CTP synthetase (CTPS) : This enzyme is responsible for the conversion of uridine (B1682114) triphosphate (UTP) to cytidine (B196190) triphosphate (CTP), a critical step for the synthesis of cytosine-containing nucleic acids. nih.govjhu.edu

The inhibition of these enzymes by DON leads to a significant reduction in the synthesis of pyrimidine nucleotides. aacrjournals.org Specifically, the interference with CTP synthetase can lead to an imbalance in the pyrimidine nucleotide pool, with a relative decrease in CTP levels compared to UTP. aacrjournals.org This disruption of pyrimidine metabolism can have profound consequences for DNA and RNA synthesis and cellular function.

Modulation of the Tricarboxylic Acid (TCA) Cycle

The tricarboxylic acid (TCA) cycle is a central metabolic hub that plays a critical role in cellular energy production and the generation of biosynthetic precursors. aacrjournals.org Glutamine is a major anaplerotic substrate for the TCA cycle in many cell types, meaning it replenishes the cycle's intermediates. nih.gov By inhibiting glutamine metabolism, DON significantly modulates the function of the TCA cycle.

Glutaminolysis is the metabolic pathway that converts glutamine into TCA cycle intermediates. researchgate.net The first and rate-limiting step of this process is the conversion of glutamine to glutamate, catalyzed by the enzyme glutaminase. nih.gov As a potent inhibitor of glutaminase, DON directly blocks this initial step, thereby reducing the flux of glutamine into the TCA cycle. tocris.comrndsystems.com

This inhibition of glutaminolysis has been observed in various cellular models. researchgate.net The reduction in the conversion of glutamine to glutamate not only limits the availability of a key substrate for the TCA cycle but also affects the synthesis of other molecules derived from glutamate, such as the antioxidant glutathione (B108866). jhu.edu

Glutamate derived from glutamine is further metabolized to alpha-ketoglutarate (B1197944) (α-KG), a key intermediate of the TCA cycle. aacrjournals.org Alpha-ketoglutarate can be produced from glutamate through two main reactions: oxidative deamination catalyzed by glutamate dehydrogenase, or transamination catalyzed by various aminotransferases. The reduction in glutamate production due to DON's inhibition of glutaminase directly leads to a decrease in the synthesis of α-KG. nih.gov

Inhibition of the Hexosamine Biosynthesis Pathway (HBP)

This compound is a potent inhibitor of the Hexosamine Biosynthesis Pathway (HBP), a critical metabolic route that utilizes glucose and glutamine to produce uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). UDP-GlcNAc is an essential substrate for N-linked and O-linked glycosylation of proteins and lipids. The primary target of DON within the HBP is the rate-limiting enzyme, glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT). By acting as a glutamine analog, DON competitively and irreversibly binds to the glutamine-binding site of GFAT, thereby blocking its activity. This inhibition leads to a significant reduction in the intracellular pool of UDP-GlcNAc, disrupting the glycosylation processes that are vital for proper protein folding, stability, and function.

The inhibition of the HBP by this compound has a direct impact on the synthesis of hyaluronan (HA), a major glycosaminoglycan component of the extracellular matrix. Hyaluronan synthesis is dependent on the availability of UDP-GlcNAc, which is supplied by the HBP. Consequently, by depleting the UDP-GlcNAc pool, DON effectively curtails HA production.

Research in triple-negative breast cancer (TNBC) cells, which often exhibit elevated HBP activity and HA production, has demonstrated the inhibitory effects of DON. wikipedia.org In a study involving Hs578T TNBC cells, DON treatment led to a dose-dependent reduction in cell-associated HA in a subpopulation of cells with high HA production (HAHigh). wikipedia.org This inhibition of HA synthesis is a direct consequence of DON's blockade of GFAT, a key enzyme in the HBP that utilizes glutamine. wikipedia.org

Table 1: Effect of this compound (DON) on Hs578T TNBC Cells

| Cell Subpopulation | Parameter | Treatment | Observed Effect | Citation |

|---|---|---|---|---|

| HAHigh | Cell-associated Hyaluronan (HA) | 10 μM DON | 16.1% decrease | wikipedia.org |

| HAHigh | Glycolysis | 5 μM DON | ~60% decrease | wikipedia.org |

| HALow | Cell Proliferation | 2.5 μM DON (72 hours) | ~40% decrease | wikipedia.org |

| HALow | Glycolysis | 5 μM DON | ~40% decrease | wikipedia.org |

Interference with Amino Acid Metabolism

As a glutamine antagonist, this compound broadly interferes with amino acid metabolism by inhibiting various glutamine-utilizing enzymes. This disruption extends beyond the HBP and affects the synthesis of other non-essential amino acids and related metabolic networks.

A significant interaction of this compound is observed with the metabolic network of asparagine. DON is a known inhibitor of asparagine synthetase (ASNS), an enzyme that catalyzes the synthesis of asparagine from aspartate, using glutamine as a nitrogen donor. wikipedia.orgnih.govaacrjournals.org By blocking this enzyme, DON can lead to a depletion of intracellular asparagine.

Studies in glioblastoma cells have highlighted the synergistic effect of DON with L-asparaginase, an enzyme that depletes extracellular asparagine. wikipedia.orgnih.govaacrjournals.org The combined treatment of glioblastoma cell lines (U251, U87, and SF767) with DON and L-asparaginase resulted in a synergistic antiproliferative effect. wikipedia.orgnih.govaacrjournals.org This suggests that the dual approach of inhibiting both the synthesis and the uptake of asparagine is particularly effective. Interestingly, the expression of asparagine synthetase mRNA was found to be increased in cells treated with the combination, likely as a compensatory response to asparagine deprivation. nih.govaacrjournals.org

Table 2: Synergistic Effect of this compound (DON) and L-asparaginase on Glioblastoma Cells

| Cell Line | Treatment | Effect | Citation |

|---|---|---|---|

| U251, U87, SF767 | DON alone | Dose-dependent inhibition of proliferation | nih.govaacrjournals.org |

| U251, U87, SF767 | L-asparaginase alone | Dose-dependent inhibition of proliferation | nih.govaacrjournals.org |

| U251, U87, SF767 | DON + L-asparaginase | Synergistic antiproliferative effect | wikipedia.orgnih.govaacrjournals.org |

| U251, U87, SF767 | DON + L-asparaginase | Increased apoptosis and autophagy | wikipedia.orgnih.govaacrjournals.org |

The process of protein synthesis is critically dependent on the accurate charging of transfer RNA (tRNA) molecules with their cognate amino acids, a reaction catalyzed by aminoacyl-tRNA synthetases. Glutamine is directly used to charge glutaminyl-tRNA (tRNA-Gln) for its incorporation into polypeptide chains. nih.gov As a structural analog of glutamine, this compound can interfere with this fundamental process. By competing with glutamine for the binding site of glutaminyl-tRNA synthetase, DON is expected to inhibit the formation of glutaminyl-tRNA, thereby disrupting the normal flow of protein synthesis. This inhibition would lead to a decrease in the pool of correctly charged tRNAs, potentially stalling translation and leading to cellular stress.

Influence on Cellular Redox Homeostasis (e.g., Glutathione Metabolism)

This compound also influences cellular redox homeostasis, primarily through its impact on glutathione metabolism. Glutathione, a major cellular antioxidant, is a tripeptide synthesized from glutamate, cysteine, and glycine. The synthesis of glutamate from glutamine is a key step in maintaining the glutathione pool. johnshopkins.edu

Preclinical Research Models and Mechanistic Investigations of 6 Diazo 5 Oxo L Norleucine

In Vitro Cellular Investigations

In vitro studies have been crucial in elucidating the cellular and molecular mechanisms underlying the anticancer effects of 6-diazo-5-oxo-L-norleucine. These investigations have consistently shown that DON can inhibit the growth of multiple cancer cell lines in culture. aacrjournals.org

Effects on Cell Proliferation and Cell Cycle Progression (S-Phase Blocks)

As a glutamine antagonist, DON broadly inhibits enzymes that utilize glutamine, a critical component for the synthesis of nucleic acids and proteins required for cell growth. nih.gov This inhibitory action directly impacts cell proliferation. Studies have shown that DON decreases cell proliferation in a dose-dependent manner. glpbio.com For instance, in triple-negative breast cancer cell lines, DON treatment led to a significant decrease in cell numbers. albany.edu

The compound's interference with nucleotide synthesis pathways logically affects the cell cycle, particularly the S-phase, where DNA replication occurs. By blocking the de novo synthesis of purines and pyrimidines, DON perturbs the normal progression of the cell cycle. nih.gov Research has indicated that DON can cause disruptions in the cell cycle phases in both normal and cancerous human cell lines, consistent with a block in DNA synthesis. dntb.gov.ua

Induction of Programmed Cell Death (Apoptosis) Pathways

Treatment with DON has been demonstrated to induce programmed cell death, or apoptosis, in cancer cells. wikipedia.org This apoptotic induction is a key mechanism of its antitumor activity. Morphological changes characteristic of apoptosis, such as nuclear condensation, have been observed in DON-treated neuroendocrine tumor cells. nih.gov The initiation of apoptosis appears to be linked to other cellular damage caused by the compound, including mitochondrial disruption and DNA integrity impairment. wikipedia.orgalbany.edu

Mitochondrial Metabolism Disruption and Damage

Mitochondria have been identified as a potential primary target for the antitumor effects of DON. nih.gov Studies using transmission electron microscopy on neuroendocrine tumor cell lines revealed that DON treatment leads to severe morphological changes in intracellular organelles, with the most striking effect being the disruption of the internal membrane structures of mitochondria. nih.govbioaustralis.com

This structural damage is accompanied by functional impairment. Assays have shown that DON inhibits mitochondrial enzymatic activity and reduces the metabolism of key substrates within the tricarboxylic acid (TCA) cycle. nih.gov This disruption of mitochondrial metabolism is a critical component of DON's cytotoxic effects. albany.edu

In Vivo Experimental Models

The promising results from in vitro studies have been supported by robust efficacy in various in vivo experimental models, primarily utilizing mice.

Efficacy in Murine Cancer Models (e.g., sarcomas, carcinomas, leukemias)

DON has demonstrated significant antitumor activity across a spectrum of murine cancer models, including both transplanted murine tumors and human tumor xenografts in immunodeficient mice. aacrjournals.org

Early studies revealed remarkable efficacy against several murine cancers, preventing tumor growth and increasing survival. aacrjournals.org This includes significant activity against leukemias, sarcomas, and carcinomas. aacrjournals.org

| Murine Cancer Model | Efficacy of this compound |

| Leukemias | Remarkable activity against L1210 and P388 murine leukemias. nih.govnih.gov |

| Carcinomas | Displayed notable activity against Colon Tumors C26 and C38, and the CD8F1 mammary tumor. nih.govnih.gov It also showed striking inhibitory effects on human tumor xenografts, including MX-1 mammary, LX-1 lung, and CX-1/CX-2 colon carcinomas. nih.gov |

| Sarcomas | Preclinical models showed DON was effective in treating murine sarcomas. aacrjournals.org |

| Glioblastoma | Shown to kill tumor cells and improve survival in late-stage experimental glioblastoma models. wikipedia.org |

It is noteworthy that in some studies, DON showed no significant activity against certain tumor types, such as Lewis lung carcinoma and B16 melanoma. nih.gov However, in responsive models, treatment could lead to temporary tumor regressions to sizes below their initial measurements. nih.gov

Responses in Specific Preclinical Tumor Types

Pancreatic ductal adenocarcinoma (PDAC) is notably dependent on glutamine for its growth and survival, making it a prime target for glutamine antagonists like DON. Preclinical studies have demonstrated that targeting glutamine metabolism with DON can significantly impede PDAC progression.

In multiple mouse models of PDAC, DON has been shown to halt tumor growth and reduce metastasis. nih.gov The therapeutic efficacy of DON in PDAC is closely linked to its impact on asparagine synthesis. By inhibiting asparagine synthetase (ASNS), DON reduces the production of asparagine, an amino acid critical for tumor cell proliferation. nih.gov This effect can be rescued by the administration of asparagine, highlighting the crucial role of this metabolic pathway in DON's mechanism of action in PDAC. nih.gov

A prodrug of DON, DRP-104, which is preferentially activated within the tumor microenvironment, has also shown efficacy in mouse models of pancreatic cancer. nih.gov Treatment with DRP-104 alone was found to decrease the growth of PDAC. nih.gov However, PDAC cells can adapt to the metabolic stress induced by DRP-104 by increasing signaling through the ERK pathway. nih.gov This suggests that a combination therapy approach, pairing DRP-104 with an ERK pathway inhibitor like trametinib, could further enhance therapeutic outcomes. nih.gov

Studies using syngeneic KPC tumors implanted in mice have shown that DON treatment significantly suppresses tumor growth. nih.gov Similarly, in orthotopic models using human PaTu 8988T and 779E PDAC cells, DON treatment resulted in a significant reduction in tumor weight. nih.gov This tumor growth inhibition is accompanied by a decrease in proliferation markers such as pHis-H3 and Ki-67 in KPC orthotopic tumors. nih.gov The combination of DON with asparaginase (B612624) has also been investigated, showing a synergistic effect in restraining PDAC progression in an orthotopic xenograft mouse model. nih.gov

Efficacy of this compound in PDAC Models

| Model | Treatment | Key Findings | Reference |

|---|---|---|---|

| Syngeneic KPC subcutaneous tumors | DON | Significantly suppressed tumor volume over 28 days. | nih.gov |

| KPC orthotopic tumors | DON | Reduced tumor weight and decreased proliferation markers (pHis-H3, Ki-67). | nih.gov |

| PaTu 8988T orthotopic tumors | DON | Significantly reduced tumor weight after 3 weeks of treatment. | nih.gov |

| 779E orthotopic tumors | DON | Significantly reduced tumor weight after 2 weeks of treatment. | nih.gov |

| PaTu 8988T orthotopic xenograft | DON + ASNase | Combination therapy restrained PDAC progression. | nih.gov |

| PDAC mouse models | DRP-104 (DON prodrug) | Decreased PDAC growth. | nih.gov |

Triple-negative breast cancer (TNBC) is an aggressive subtype with limited treatment options. Preclinical research has explored the potential of DON in targeting the metabolic vulnerabilities of TNBC.

In a study utilizing the Hs578T TNBC cell line, which represents the mesenchymal stem-like subtype, DON demonstrated an ability to decrease cell proliferation. albany.edu The study further segregated the cells into high (HAHigh) and low (HALow) hyaluronan (HA) producing subpopulations. albany.edu The HALow cells showed a more pronounced decrease in cell number, with an almost 40% reduction after treatment with 2.5µM DON for 72 hours. albany.edu

DON was also found to reduce cell-associated HA in a dose-dependent manner in the HAHigh cells, while the HALow cells were unaffected in this regard. albany.edu Furthermore, Seahorse extracellular flux analysis revealed that HAHigh cells were more sensitive to DON, exhibiting a roughly 60% decrease in glycolysis compared to an approximate 40% decrease in HALow cells. albany.edu These findings suggest that DON can inhibit glutamine-dependent enzymes in the hexosamine biosynthetic pathway, thereby hindering tumor growth in TNBC cells. albany.edu

Effects of this compound on Hs578T TNBC Cells

| Cell Subpopulation | Effect of DON | Metric | Reference |

|---|---|---|---|

| HALow | Decreased cell proliferation | ~40% decrease in cell number with 2.5µM DON for 72h | albany.edu |

| HAHigh | Reduced cell-associated hyaluronan | Dose-dependent reduction | albany.edu |

| HAHigh | Decreased glycolysis | ~60% decrease | albany.edu |

| HALow | Decreased glycolysis | ~40% decrease | albany.edu |

Glioblastoma is a highly aggressive brain tumor with a poor prognosis. Its reliance on glutamine metabolism has made it a target for DON and its prodrugs in preclinical investigations.

Studies have shown that DON inhibits glutamine metabolism and demonstrates antitumor efficacy in murine models of glioblastoma. nih.gov To address the systemic toxicities associated with DON, a prodrug strategy was developed to enhance its delivery to the brain while limiting systemic exposure. nih.gov A brain-penetrant DON prodrug, JHU-083, has been shown to slow the growth of malignant gliomas. nih.govnih.gov

In an intracranial model of IDH mutant glioma, JHU-083 extended the survival of the animals. nih.gov The mechanism of action of JHU-083 in this model is associated with the downregulation of mTOR signaling and the impairment of purine (B94841) biosynthesis. nih.gov Specifically, JHU-083 was found to disrupt mTOR signaling and downregulate Cyclin D1 protein expression, leading to G0/G1 cell cycle arrest. nih.gov

Furthermore, the combination of DON with L-asparaginase has been shown to have a synergistic antiproliferative effect in U251, U87, and SF767 glioblastoma cell lines. fujita-hu.ac.jp This combination also induced greater apoptosis and autophagy compared to single-drug treatment. fujita-hu.ac.jp

Efficacy of this compound and its Prodrugs in Glioblastoma Models

| Model | Treatment | Key Findings | Reference |

|---|---|---|---|

| Murine model of glioblastoma | DON | Inhibited glutamine metabolism and provided antitumor efficacy. | nih.gov |

| Intracranial IDH1 mut glioma model | JHU-083 | Extended survival and reduced intracranial pS6 protein expression. | nih.gov |

| U251, U87, and SF767 glioblastoma cell lines | DON + L-asparaginase | Synergistic antiproliferative effect; induced greater apoptosis and autophagy. | fujita-hu.ac.jp |

Modulation of the Tumor Microenvironment in Research Models

The tumor microenvironment (TME) is characterized by challenging conditions such as hypoxia, acidosis, and nutrient deprivation, which can promote tumor progression and immune evasion. Glutamine antagonists like DON can modulate the TME, creating a less hospitable environment for cancer cells.

By blocking glutamine metabolism, DON and its prodrugs can suppress the oxidative and glycolytic metabolism of cancer cells. nih.gov This metabolic shift leads to a decrease in the production of metabolic byproducts that contribute to an acidic TME. nih.gov Consequently, glutamine blockade has been shown to decrease both hypoxia and acidosis within the tumor microenvironment. nih.gov The prodrug JHU-083, through its glutamine-blocking activity, also contributes to a reduction in hypoxia. albany.edu

The rapid proliferation of cancer cells leads to a high demand for nutrients, often resulting in a nutrient-depleted TME. Glutamine is a critical nutrient that is heavily consumed by many tumors. By inhibiting the multiple enzymatic pathways that utilize glutamine, DON effectively creates a state of glutamine starvation for the cancer cells. This broad inhibition of glutamine metabolism leads to a reduction in nutrient depletion within the TME, altering the metabolic landscape in a way that is unfavorable for tumor growth. nih.gov

Effects on Immune Cell Populations within the Tumor Microenvironment

The glutamine antagonist this compound (DON) and its prodrugs have been shown to significantly alter the composition and function of immune cells within the tumor microenvironment (TME). By inhibiting glutamine metabolism, which is crucial for the function of both tumor cells and various immune subsets, these compounds can shift the TME from an immunosuppressive to an immune-stimulatory state. This immunomodulatory activity is a key component of their preclinical antitumor effect, impacting tumor-associated macrophages (TAMs), effector T cells, and myeloid-derived suppressor cells (MDSCs).

Reprogramming of Tumor-Associated Macrophages (TAMs)

Preclinical studies using DON prodrugs, such as JHU083 and Sirpiglenastat (DRP-104), have demonstrated a profound reprogramming of TAMs. These macrophages, which typically exhibit an immunosuppressive M2-like phenotype that promotes tumor growth, are shifted towards a pro-inflammatory, antitumor M1-like phenotype.

Research in murine models of urologic and gynecological cancers showed that the DON prodrug JHU083 significantly hampers the immunosuppressive M2-like macrophage population within tumors. johnshopkins.edu Single-cell RNA sequencing of tumor tissues from these models revealed a significant reduction in M2-like TAMs, while pro-inflammatory M1-like macrophages were not negatively affected. johnshopkins.edu This shift in the M1/M2 balance contributes to a more immune-stimulatory microenvironment. johnshopkins.eduresearchgate.net Mechanistically, JHU083-mediated glutamine antagonism in the TME was found to induce TNF, pro-inflammatory, and mTORC1 signaling pathways within TAM clusters. aacrjournals.orgnih.gov

| Compound | Preclinical Model | Key Findings on TAM Reprogramming |

| JHU083 | Murine urologic cancer models (prostate, bladder) | Induces TNF, pro-inflammatory, and mTORC1 signaling. aacrjournals.orgnih.gov |

| Increases tumor cell phagocytosis. aacrjournals.orgnih.govbmj.com | ||

| Diminishes pro-angiogenic capacity. aacrjournals.orgnih.gov | ||

| Shifts TAM metabolism to a highly glycolytic state. bmj.com | ||

| Murine gynecological cancer models | Significantly hampers immunosuppressive M2-like macrophages. johnshopkins.edu | |

| Sirpiglenastat (DRP-104) | Murine tumor models | Polarizes tumor-associated macrophages to the M1 phenotype. aacrjournals.orgnih.gov |

Enhancement of CD8+ Effector T Cell Function and Phenotype

Inhibition of glutamine metabolism by DON prodrugs also positively impacts the function and characteristics of cytotoxic CD8+ T cells, which are critical for direct tumor cell killing.

Treatment with the DON prodrug Sirpiglenastat (DRP-104) in preclinical tumor models led to a notable increase in the infiltration of CD8+ T cells into the tumor. aacrjournals.org Flow cytometry analysis of these tumor-infiltrating lymphocytes revealed that they were more proliferative, as indicated by increased expression of the proliferation marker Ki67. aacrjournals.org Concurrently, these T cells showed signs of being less exhausted, a state of dysfunction that often occurs in the TME and limits antitumor immunity. aacrjournals.org

Studies with the prodrug JHU083 in urologic cancer models also observed effects on the T cell compartment. While the direct antitumor effect on T cells was described as moderate, JHU083 treatment was found to promote a stem cell-like phenotype in CD8+ T cells. aacrjournals.orgnih.gov This phenotype is associated with long-lived, self-renewing T cells that can sustain an effective antitumor response.

| Compound | Preclinical Model | Key Findings on CD8+ T Cell Function and Phenotype |

| Sirpiglenastat (DRP-104) | MC38 tumor-bearing mice | Increased infiltration of CD8+ T cells into the tumor. aacrjournals.org |

| T cells become more proliferative (Ki67+). aacrjournals.org | ||

| T cells become less exhausted. aacrjournals.org | ||

| JHU083 | Murine urologic cancer models | Promotes a stem cell-like phenotype in CD8+ T cells. aacrjournals.orgnih.gov |

Inhibition of Myeloid-Derived Suppressor Cell (MDSC) Generation and Recruitment

Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that potently suppress T cell responses and represent a major obstacle to effective cancer immunotherapy. Glutamine antagonism with DON prodrugs has been shown to effectively counter these immunosuppressive cells.

Treatment with Sirpiglenastat (DRP-104) has been demonstrated to decrease the presence of MDSCs within the tumor microenvironment. aacrjournals.orgnih.gov More detailed mechanistic studies using a small-molecule inhibitor of glutamine metabolism revealed that this effect is multifaceted. acs.org Targeting glutamine metabolism within the tumor leads to a decrease in the production of Colony-Stimulating Factor 3 (CSF3), a cytokine crucial for the mobilization and recruitment of MDSCs. acs.org

Furthermore, directly inhibiting glutamine metabolism within the MDSCs themselves has profound consequences. It can lead to activation-induced cell death of the MDSCs and can also cause them to convert into pro-inflammatory macrophages, thereby transforming an immunosuppressive cell into an antitumor one. acs.org This dual action—reducing MDSC recruitment and eliminating or converting existing MDSCs—significantly alleviates myeloid-driven immune suppression in the TME.

| Compound | Preclinical Model | Key Findings on MDSC Inhibition |

| Sirpiglenastat (DRP-104) | Murine tumor models | Decreased MDSCs in the tumor microenvironment. aacrjournals.orgnih.gov |

| DON Prodrug | Murine tumor models | Inhibits generation and recruitment of MDSCs. acs.org |

| Decreases tumor production of CSF3. acs.org | ||

| Induces activation-induced cell death in MDSCs. acs.org | ||

| Promotes conversion of MDSCs to inflammatory macrophages. acs.org |

Mechanisms of Research Identified Resistance and Adaptive Responses to 6 Diazo 5 Oxo L Norleucine

Cellular Adaptability and Metabolic Network Rewiring

Cancer cells exhibit remarkable adaptability when faced with metabolic stress, such as that induced by DON, which broadly inhibits glutamine-utilizing enzymes. aacrjournals.org This adaptability often manifests as a comprehensive rewiring of their metabolic networks to maintain cellular homeostasis and survival. nih.govnih.gov When the primary pathways of glutamine metabolism are blocked, cells can redistribute metabolic fluxes to alternative pathways to generate necessary biomass and energy. nih.gov This metabolic reprogramming is a key mechanism through which tumor cells can evade the effects of drugs and enhance resistance. nih.gov

The ability of cells to adjust their metabolism is regulated by complex signaling networks that integrate both intracellular and extracellular cues. nih.gov In response to the inhibition of glutamine-dependent pathways, cancer cells can alter their uptake of other nutrients and upregulate alternative metabolic pathways, such as fatty acid oxidation, to meet their energy demands. nih.gov This metabolic flexibility allows tumor cells to adapt to nutrient-deprived conditions and renders them less susceptible to single-agent metabolic inhibitors. researchgate.net The process of rewiring can involve changes in gene expression that lead to the upregulation of enzymes in compensatory pathways, effectively creating a new metabolic state that is resistant to the drug. nih.gov

Table 1: Key Aspects of Cellular and Metabolic Rewiring in Response to Metabolic Inhibition

| Adaptive Mechanism | Description | Implication for DON Resistance |

|---|---|---|

| Metabolic Flux Redistribution | Cells alter the flow of metabolites through various pathways to bypass inhibited reactions. nih.gov | Bypassing the block on glutamine utilization by shunting intermediates into alternative anabolic and catabolic pathways. |

| Altered Nutrient Uptake | Cancer cells increase the uptake of alternative nutrients to compensate for the lack of glutamine-derived carbons and nitrogens. aacrjournals.org | Increased reliance on glucose, fatty acids, or other amino acids to fuel the TCA cycle and biosynthesis. |

| Transcriptional Reprogramming | Changes in gene expression lead to the upregulation of enzymes in compensatory metabolic pathways. nih.govmdpi.com | Sustained proliferation despite the inhibition of key glutamine-dependent enzymes for nucleotide and amino acid synthesis. |

| Enhanced Biosynthetic Capacity | Upregulation of pathways to produce essential molecules that are normally derived from glutamine. researchgate.net | Activation of de novo synthesis pathways, such as asparagine synthesis, to maintain protein production and cell growth. |

Upregulation of Compensatory Metabolic Pathways

A primary mechanism of resistance to DON involves the upregulation of specific metabolic pathways that compensate for the loss of glutamine-dependent functions. Tumor cells are highly adaptable and can alter their metabolic networks to resist glutaminase (B10826351) inhibition. aacrjournals.org When a critical metabolic node is targeted, cells can activate alternative routes to produce essential metabolites, thereby maintaining proliferation and survival.

One of the most well-documented adaptive responses to glutamine antagonism is the upregulation of the asparagine synthesis pathway. researchgate.netmdpi.com Asparagine is a non-essential amino acid crucial for protein synthesis and cell growth. researchgate.net Its synthesis is catalyzed by asparagine synthetase (ASNS), which uses aspartate and glutamine to produce asparagine and glutamate (B1630785). mdpi.com

In the face of glutamine starvation induced by DON, cancer cells often activate a stress response that increases the expression of ASNS. researchgate.netnih.gov This response is frequently mediated by the transcription factor ATF4. mdpi.comnih.gov By increasing the intracellular production of asparagine, cancer cells can support protein synthesis and proliferation, thus overcoming the inhibitory effects of DON. researchgate.net Research has shown that exogenous asparagine can rescue glioblastoma cells from the anti-proliferative effects of DON, highlighting the critical role of this compensatory pathway. fujita-hu.ac.jp Furthermore, the expression of ASNS has been correlated with poor prognosis and disease progression in several cancers, and its inhibition is being explored as a potential therapeutic strategy to overcome resistance. nih.gov

Table 2: Research Findings on Asparagine Synthesis Pathway Activation in DON Resistance

| Finding | Cell/Model System | Reference |

|---|---|---|

| Upregulation of asparagine synthetase (ASNS) expression is a common adaptive strategy in solid tumors to maintain intracellular asparagine levels. | General solid tumor models | researchgate.net |

| ASNS is a transcriptional target of the stress-response effector ATF4, which is activated upon amino acid starvation. | Glioma and neuroblastoma | nih.gov |

| Combined treatment with L-asparaginase and DON induced a synergistic anti-proliferative effect in glioma cells, overcoming resistance mediated by ASNS. | Glioblastoma cells | fujita-hu.ac.jpresearchgate.net |

| Exogenous asparagine rescued glioblastoma cells from the growth-inhibitory effects of DON. | U251, U87, and SF767 glioblastoma cells | fujita-hu.ac.jp |

| Increased expression of ASNS is a key mechanism of resistance to asparaginase (B612624), a therapy that also induces asparagine starvation. | Acute lymphoblastic leukemia | mdpi.com |

Microenvironmental Contributions to Resistance

The tumor microenvironment (TME) plays a pivotal role in mediating resistance to anticancer therapies, including metabolic inhibitors like DON. The TME is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix. Interactions between these components can significantly alter the metabolic landscape and reduce drug efficacy.

A significant microenvironmental contribution to DON resistance is the ability of stromal cells, particularly cancer-associated fibroblasts, to act as a source of glutamine. aacrjournals.org These stromal cells can upregulate glutamine synthesis and export it into the TME, where it can be taken up by cancer cells. This external supply of glutamine can effectively compete with DON, thereby diminishing its inhibitory effects and allowing cancer cells to continue their glutamine-dependent metabolic processes. aacrjournals.org

Research has shown that autophagic fibroblasts can serve as a key source of energy-rich glutamine, which fuels mitochondrial activity in cancer cells. nih.gov This metabolic symbiosis not only supports tumor growth but also confers resistance to therapies. nih.gov By providing an alternative source of glutamine, the stroma creates a protective niche that enables tumor cells to escape the effects of glutamine antagonists. This highlights the limitation of targeting only the tumor cells' metabolism without considering the broader metabolic interplay within the TME. aacrjournals.org

Intracellular Signaling Pathway Adaptations (e.g., MEK/ERK pathway)

In addition to direct metabolic reprogramming, cancer cells can adapt to DON by altering intracellular signaling pathways that govern growth, survival, and drug resistance. The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Raf/MEK/ERK cascade, is a central signaling module that is frequently dysregulated in cancer and has been implicated in resistance to various therapies. nih.govnih.govfrontiersin.org

Activation of the Raf/MEK/ERK pathway can promote cell survival and drug resistance by regulating the expression of proteins involved in apoptosis and cell cycle progression. nih.govnih.gov While direct evidence linking MEK/ERK activation specifically to DON resistance is emerging, the principle of adaptive pathway rewiring is well-established. researchgate.net When a primary metabolic pathway is inhibited, cells experience stress, which can trigger the activation of pro-survival signaling cascades like MEK/ERK. This activation can, in turn, promote the metabolic adaptations necessary to survive the initial insult. For example, signaling pathways can cross-regulate each other to prevent apoptosis and promote resistance. nih.gov Targeting these adaptive signaling responses in combination with metabolic inhibitors is being explored as a strategy to overcome resistance. nih.govnih.gov

Advancements in 6 Diazo 5 Oxo L Norleucine Delivery for Research Applications

Prodrug Design and Development Strategies

A primary approach to mitigate DON's toxicity involves masking its active groups—the carboxylic acid and the amine—with promoieties, creating an inert compound that circulates systemically. aacrjournals.org This dual prodrug strategy allows for targeted release of the active DON molecule at the desired site of action, thereby reducing off-target effects. aacrjournals.org

Tumor-Targeted Prodrug Approaches (e.g., DRP-104, JHU083)

Significant efforts have been made to design DON prodrugs that are preferentially activated within the tumor microenvironment. nih.govacs.org These approaches aim to exploit the unique biochemical characteristics of cancer cells.

DRP-104 (Sirpiglenastat) is a novel, tumor-targeted prodrug of DON designed to be bioactivated in cancer cells while being bio-inactivated in the GI tract. nih.govoncozine.com This dipeptide prodrug consists of an N-acetyl tryptophan moiety attached to the amino group of a DON isopropyl ester. acs.org In drug distribution studies, DRP-104 delivered a remarkable 11-fold greater exposure of DON to tumor tissue compared to GI tissues. nih.govacs.org This preferential activation results in robust anti-tumor activity while demonstrating a markedly improved tolerability profile compared to the parent compound. nih.govacs.org The design of DRP-104 leads to the formation of an inert, charged metabolite in the GI tract, reducing local toxicity. nih.govacs.org

JHU083 is another prodrug of DON developed to harness its potent anti-tumor effects while mitigating toxicity. bmj.comaacrjournals.org Research in urological cancer models has shown that JHU083 can induce significant tumor regression. bmj.comaacrjournals.org Its mechanism involves not only directly impairing glutamine-dependent cancer cells but also reprogramming immunosuppressive tumor-associated macrophages (TAMs) into an inflammatory, anti-tumor state. bmj.comaacrjournals.org Like other targeted prodrugs, JHU083 was designed to be well-tolerated at effective doses, avoiding the GI toxicities associated with DON. acs.org

Another strategy involves using substituted acetylated lysine (B10760008) promoieties to target tumor-enriched proteases. nih.govjohnshopkins.edu One such prodrug, isopropyl 2-(6-acetamido-2-(adamantane-1-carboxamido)hexanamido)-6-diazo-5-oxohexanoate, showed high stability in plasma and intestinal homogenates but was readily cleaved to release DON in lymphoma cells. nih.govnih.gov This resulted in a 55-fold enhanced tumor cell-to-plasma ratio compared to DON itself. nih.govnih.gov

| Prodrug | Target Tissue | Toxicity Tissue | Fold Increase in DON Exposure (Target vs. Toxicity) | Key Design Feature |

|---|---|---|---|---|

| DRP-104 | Tumor | GI Tract | 11-fold nih.govacs.org | Preferential bioactivation in tumor, bio-inactivation in GI tract. nih.gov |

| Prodrug 6 | Tumor | GI Tract (Jejunum) | 11-fold nih.govjohnshopkins.edu | Substituted acetylated lysine scaffold targeting tumor proteases. nih.gov |

Brain-Targeted Prodrug Approaches

To address brain malignancies like glioblastoma, researchers have developed DON prodrugs engineered to cross the blood-brain barrier and enhance delivery to the central nervous system (CNS). nih.govjohnshopkins.edunih.govresearchgate.net Initial attempts using simple alkyl ester-based prodrugs were unsuccessful due to chemical instability. nih.govjohnshopkins.eduresearchgate.net A successful strategy required masking both the amine and carboxylate functionalities of DON to impart sufficient chemical stability for biological testing. nih.govaacrjournals.orgresearchgate.net

One of the most stable dual-moiety prodrugs, methyl-POM-DON-isopropyl-ester, was evaluated in monkeys and demonstrated a 10-fold enhanced cerebrospinal fluid (CSF) to plasma ratio compared to DON. nih.govresearchgate.net This strategy significantly increases DON's brain delivery while limiting systemic exposure, offering a potential pathway for its use in treating brain tumors. nih.govjohnshopkins.edu

| Compound | Delivery Metric | Fold Enhancement vs. DON |

|---|---|---|

| Prodrug 1 | CSF/Plasma Ratio | 15-fold aacrjournals.org |

| Brain/Plasma Ratio | 9-fold aacrjournals.org | |

| methyl-POM-DON-isopropyl-ester | CSF/Plasma Ratio (in monkeys) | 10-fold nih.govresearchgate.net |

Characterization of Prodrug Activation Mechanisms in Research Models

The selective activation of DON prodrugs in target tissues relies on the differential expression and activity of specific enzymes between cancerous and healthy cells.

Protease-Mediated Activation (e.g., Cathepsin B and L)

One strategy for tumor-specific drug release is to design prodrugs that are cleaved by proteases overexpressed in the tumor microenvironment, such as cathepsins. mdpi.com Cathepsin B and Cathepsin L are lysosomal cysteine proteases whose activity is often upregulated in various cancers, contributing to tumor progression and metastasis. mdpi.com This overexpression provides a target for prodrug activation. mdpi.comnih.gov Prodrugs can be designed with peptide linkers that are specifically recognized and hydrolyzed by these cathepsins, leading to the release of the active drug within the tumor. nih.gov For instance, DON prodrugs have been synthesized with ε-acetylated lysine scaffolds specifically to target tumor-enriched proteases like Cathepsin L (CTSL). nih.gov

Carboxylesterase-Mediated Activation (e.g., CES1)

Carboxylesterases (CES) are a family of enzymes that play a critical role in the hydrolysis of ester-containing drugs. nih.govmdpi.com Human carboxylesterase 1 (CES1) is primarily located in the liver and is responsible for activating many ACE inhibitor prodrugs. nih.gov The unique tissue distribution and substrate specificity of CES enzymes can be exploited in prodrug design. mdpi.com

In the context of DON prodrugs like DRP-104, CES1 plays a crucial role in its differential metabolism. Research has shown that the primary site of metabolism for certain DON prodrugs in the GI tract is ester hydrolysis, likely mediated by CES1. acs.org This action in the gut converts the prodrug into a charged, inactive metabolite, preventing local toxicity. acs.org Conversely, in the tumor, other enzymatic pathways are responsible for cleaving the prodrug to release active DON. acs.org To better model this in preclinical studies, carboxylesterase 1 knockout mice have been used, as they more closely mimic human metabolism of ester-containing prodrugs. nih.gov

Strategies for Improving Therapeutic Index in Preclinical Studies

The overarching goal of DON prodrug development is to improve its therapeutic index—maximizing its anti-cancer efficacy while minimizing its toxicity to the patient. johnshopkins.eduaacrjournals.org Preclinical studies have validated this approach, showing that tumor-targeted and brain-targeted prodrugs can achieve complete tumor regression in animal models without the severe side effects observed with the parent compound. nih.govaacrjournals.org

By ensuring the prodrug circulates as an inert molecule and is preferentially activated at the tumor site, a much higher concentration of active DON can be achieved in the target tissue relative to tissues sensitive to toxicity, like the GI tract. nih.govnih.gov For example, DRP-104 administration resulted in robust tumor growth inhibition similar to an equimolar dose of DON but with markedly reduced GI side effects. nih.govacs.org The effect of DRP-104 was also found to be dependent on CD8+ T cells and resulted in the formation of a robust immunologic memory, suggesting a dual mechanism of direct metabolic inhibition and immune system stimulation. nih.gov Similarly, brain-targeted prodrugs achieve significantly higher concentrations in the CSF and brain tissue, allowing for potent anti-tumor effects in CNS malignancy models with improved systemic tolerability. nih.govaacrjournals.org These strategies pave a path for the potential clinical translation of DON by overcoming the toxicological hurdles that previously halted its development. nih.govnih.gov

Synthetic Methodologies and Structure Activity Relationship Sar Studies of 6 Diazo 5 Oxo L Norleucine in Research

Isolation and Biosynthesis Pathways from Microbial Sources

6-Diazo-5-oxo-L-norleucine (DON) is a non-proteinogenic amino acid that functions as a potent glutamine antagonist. wikipedia.orgnih.gov It was first isolated from the fermentation broth of a Streptomyces species found in a Peruvian soil sample and was characterized in 1956. wikipedia.orgaacrjournals.org This natural product is a cytotoxic inhibitor of numerous enzymes involved in nucleotide synthesis and glutamine metabolism. wikipedia.orgnih.gov

The biosynthesis of DON in bacteria has been elucidated, revealing its origin from the amino acid lysine (B10760008). wikipedia.orgnih.gov The complete biosynthetic pathway was identified through studies on alazopeptin, a tripeptide composed of one alanine (B10760859) and two DON molecules. nih.gov The research demonstrated that three specific enzymes are required to convert lysine into DON. A key step in this pathway is the diazotization process, which is catalyzed by the transmembrane protein AzpL. This enzyme utilizes 5-oxolysine and nitrous acid as substrates to form the characteristic diazo group of DON. nih.gov Site-directed mutagenesis studies of AzpL have indicated that the hydroxyl group of a specific tyrosine residue (Tyr-93) is crucial for this catalytic activity. nih.gov

| Enzyme/Protein | Substrate(s) | Function in DON Biosynthesis |

| (Not specified) | L-Lysine | Initial conversion steps from lysine |

| AzpL | 5-oxolysine, Nitrous acid | Catalyzes the diazotization reaction to form the diazo group |

Chemical Synthesis for Research Applications

The chemical synthesis of DON is essential for research applications, allowing for the production of the compound and its derivatives for preclinical studies. Various synthetic routes have been developed to access this complex amino acid.

Synthesis of Specific Precursors and Protected Forms (e.g., Fmoc-DON-Boc)

In modern organic synthesis, particularly in solid-phase peptide synthesis (SPPS), protecting groups are crucial for selectively masking reactive functional groups. The two most common α-amino protecting groups are tert-butyloxycarbonyl (Boc), which is removed by acid, and 9-fluorenylmethyloxycarbonyl (Fmoc), which is removed by a base. google.comamericanpeptidesociety.org The synthesis of protected forms of DON is necessary for its incorporation into larger molecules like peptides or for the creation of prodrugs.

The synthesis of DON prodrugs often involves intermediates where the amine and/or carboxyl groups are protected. For instance, a synthetic pathway for DON ester prodrugs starts with pyroglutamate (B8496135) esters. The pyroglutamate is first N-terminally protected with an Fmoc group. The subsequent formation of the diazoketone is achieved using diazo(trimethylsilyl)methyllithium. researchgate.net Finally, the Fmoc group is removed using a mild base like piperidine (B6355638) to yield the desired DON ester. researchgate.net This multi-step process highlights the importance of orthogonal protection strategies, where different protecting groups can be removed under distinct conditions without affecting each other, allowing for precise control over the synthesis. google.com

Derivatization for Bioanalytical Quantification in Research Samples (e.g., UPLC-MS methods)

Quantifying DON in complex biological matrices like plasma and brain tissue is challenging due to its polar and unstable nature. johnshopkins.edunih.gov To overcome this, a robust bioanalytical method using ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) has been developed, which relies on a specific derivatization step. nih.gov

In this method, DON is made to react with n-butanol containing 3 N hydrochloric acid (HCl). johnshopkins.edunih.govnih.gov This reaction converts the unstable DON into a more lipophilic and stable product, identified as butyl 5-(chloromethyl)-3,4-dihydro-2H-pyrrole-2-carboxylate. nih.gov The use of a single solvent for both extraction and derivatization simplifies the sample processing and reduces analysis time. nih.govgoogle.com This derivatization makes the analyte more suitable for reverse-phase chromatography and allows for sensitive and reproducible quantification by mass spectrometry, with a lower limit of quantitation in the low nanomolar range. nih.govnih.gov

| Analytical Step | Procedure | Purpose |

| Derivatization | Reaction with 3 N HCl in n-butanol at 60°C | Converts polar, unstable DON into a stable, lipophilic product for analysis. nih.gov |

| Separation | Ultra-Performance Liquid Chromatography (UPLC) | Separates the derivatized analyte from other components in the biological sample. nih.gov |

| Detection | Mass Spectrometry (MS) | Provides fast, specific, and sensitive quantification of the derivatized DON. johnshopkins.edunih.gov |

Structural Analogs and Modifications for Research

To improve the therapeutic index of DON, researchers have developed various structural analogs and prodrugs. researchgate.netjohnshopkins.edu These modifications aim to enhance delivery to target tissues, improve metabolic stability, and reduce systemic toxicities. johnshopkins.eduacs.orgnih.gov

Other glutamine antagonists with structural similarities to DON that have been studied include acivicin, 5-diazo-4-oxo-L-norvaline (L-DONV), and aza-serine. google.com However, a significant focus of research has been on creating prodrugs of DON itself. A prodrug is an inactive or less active molecule that is converted into the active drug within the body.

Several generations of DON prodrugs have been synthesized. johnshopkins.eduacs.org These often involve masking the primary amine and carboxylate functional groups with various "promoiety" groups, such as esters and dipeptides. researchgate.net

DRP-104 (Sirpiglenastat) is a tumor-targeted DON prodrug that has shown excellent efficacy and tolerability in preclinical models. acs.orgnih.gov

JHU-083 is another prodrug designed to cause tumor regression at well-tolerated doses. acs.org

Recent efforts have focused on developing tert-butyl ester-based prodrugs to improve upon the limited aqueous solubility and metabolic instability of earlier versions like DRP-104. johnshopkins.eduacs.orgnih.gov One such compound, P11 , demonstrated excellent metabolic stability, high aqueous solubility, and high tumor DON exposure in research studies. johnshopkins.edu

| Compound/Analog | Type | Research Goal |

| Acivicin | Structural Analog | Glutamine Antagonist. google.com |

| 5-diazo-4-oxo-L-norvaline (L-DONV) | Structural Analog | Glutamine Antagonist. google.com |

| Aza-serine | Structural Analog | Glutamine Antagonist. google.com |

| DRP-104 (Sirpiglenastat) | Prodrug of DON | Tumor-targeted delivery, improved efficacy and tolerability. acs.orgnih.gov |

| JHU-083 | Prodrug of DON | Tumor regression with reduced toxicity. acs.org |

| P11 | tert-Butyl Ester Prodrug of DON | Enhanced metabolic stability, solubility, and tumor delivery. johnshopkins.edu |

Elucidation of Structure-Activity Relationships

The biological activity of DON is intrinsically linked to its structure as a glutamine analog. aacrjournals.org This structural mimicry allows it to enter the active sites of glutamine-utilizing enzymes, leading to their inhibition. The structure-activity relationship (SAR) studies primarily focus on the crucial role of the diazoketone functional group in its mechanism of action.

Role of the Diazoketone Group in Reactivity and Enzyme Inhibition

DON is a mechanism-based, irreversible inhibitor of a broad range of glutamine-dependent enzymes. nih.govaacrjournals.org The inhibitory process occurs in two steps. First, due to its resemblance to glutamine, DON binds competitively to the enzyme's active site. Following this initial binding, the diazoketone group becomes the key player in the irreversible inactivation of the enzyme. aacrjournals.org

The diazoketone moiety is an electrophilic group that, once positioned within the catalytic center, covalently modifies a nucleophilic residue in the enzyme's active site, a process known as alkylation. wikipedia.org This covalent bond formation permanently blocks the enzyme's activity.

The detailed mechanism of inhibition has been studied with human gamma-glutamyl transpeptidase 1 (hGGT1). nih.gov Crystallographic studies of DON-bound hGGT1 revealed that the diazo group is released as dinitrogen gas (N₂). Subsequently, the C6 of DON forms a covalent bond with the catalytic nucleophile of the enzyme, Thr381. A second covalent bond then forms between the C5 of DON and the α-nitrogen of the same Thr381 residue, creating a stable six-membered ring structure within the active site. nih.gov This dual covalent linkage results in the irreversible inhibition of the enzyme. nih.gov This mechanism highlights the essential role of the diazoketone group in the potent and irreversible inhibitory activity of DON.

| Target Enzyme | Metabolic Pathway |

| Glutaminase (B10826351) (GLS) nih.gov | Glutaminolysis |

| CTP Synthase nih.gov | Pyrimidine (B1678525) Synthesis |

| GMP Synthase nih.gov | Purine (B94841) Synthesis |

| Amidophosphoribosyltransferase nih.gov | Purine Synthesis |

| Carbamoyl-phosphate synthase nih.gov | Pyrimidine Synthesis |

| Asparagine synthase nih.gov | Amino Acid Synthesis |

| Gamma-glutamyl transpeptidase (GGT) nih.gov | Glutathione (B108866) Metabolism |

Correlation of Structural Features with Specific Enzymatic Inhibition